2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE is a complex organic compound with a unique structure that includes phenyl, azo, nitro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenyl and thiophene compounds .
Scientific Research Applications
2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE: shares similarities with other azo and nitro compounds, such as:
Uniqueness
The uniqueness of 2-[[4-[ETHYL(2-PHENOXYETHYL)AMINO]PHENYL]AZO]-5-NITRO-3-THIOPHENECARBONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93069-15-9 |
---|---|
Molecular Formula |
C21H19N5O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-[ethyl(2-phenoxyethyl)amino]phenyl]diazenyl]-5-nitrothiophene-3-carbonitrile |
InChI |
InChI=1S/C21H19N5O3S/c1-2-25(12-13-29-19-6-4-3-5-7-19)18-10-8-17(9-11-18)23-24-21-16(15-22)14-20(30-21)26(27)28/h3-11,14H,2,12-13H2,1H3 |
InChI Key |
VGACQHMPDMPDAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(S3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.